molecular formula C12H14BrNO3 B169040 N-Boc-2-amino-5-bromobenzaldehyde CAS No. 199273-16-0

N-Boc-2-amino-5-bromobenzaldehyde

Cat. No. B169040
CAS RN: 199273-16-0
M. Wt: 300.15 g/mol
InChI Key: BEFGBAVTKUUICF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-2-amino-5-bromobenzaldehyde involves the use of the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .


Molecular Structure Analysis

The molecular structure of N-Boc-2-amino-5-bromobenzaldehyde is represented by the InChI code 1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

N-Boc-2-amino-5-bromobenzaldehyde has a molecular weight of 300.15 g/mol. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

N-Boc Protection of Amines, Amino Acids, and Peptides

This compound is used in the N-Boc protection of amines, amino acids, and peptides . The N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes this protection strategy important .

Peptide Synthesis

“N-Boc-2-amino-5-bromobenzaldehyde” is used in peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines . This is also useful in Merrifield solid-phase peptide synthesis .

Stability and Resistance to Racemization

The compound provides stability and resistance to racemization during peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

“tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This highlights its role in the synthesis of complex organic compounds .

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This indicates its utility in the synthesis of heterocyclic compounds .

Molecular Simulation Visualizations

The compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . This suggests its potential application in computational chemistry and molecular modeling .

Safety and Hazards

The safety data sheet for N-Boc-2-amino-5-bromobenzaldehyde indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl N-(4-bromo-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGBAVTKUUICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596300
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199273-16-0
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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